
2,6-Difluoropyridine
Overview
Description
2,6-Difluoropyridine is a fluorinated derivative of pyridine, characterized by the presence of two fluorine atoms at the 2 and 6 positions on the pyridine ring. This compound has the molecular formula C5H3F2N and a molecular weight of 115.08 g/mol . It is a clear, colorless to pale yellow liquid with a boiling point of approximately 124.5°C
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Difluoropyridine can be synthesized through several methods. One common method involves the fluorination of 2,6-dichloropyridine using potassium fluoride in the presence of a phase-transfer catalyst such as 18-crown-6. The reaction is typically carried out in a high-boiling solvent like sulfolane at elevated temperatures (180-188°C) for several hours . The product is then purified through distillation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoropyridine undergoes various chemical reactions, including nucleophilic substitution, electrophilic substitution, and metal-catalyzed cross-coupling reactions. The presence of fluorine atoms makes the pyridine ring less reactive towards electrophilic substitution but more susceptible to nucleophilic attack.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as organolithium or Grignard reagents can be used to replace the fluorine atoms with other functional groups.
Electrophilic Substitution: Although less common, reactions with strong electrophiles under harsh conditions can occur.
Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used to form carbon-carbon bonds with this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an organolithium reagent can yield a variety of substituted pyridines, while cross-coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
Synthesis and Polymer Applications
2,6-Difluoropyridine is primarily utilized in the synthesis of poly(pyridine ether)s. This is achieved through polycondensation reactions with various silylated compounds, such as silylated 1,1,1-tris(4-hydroxyphenyl)ethane. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced material applications .
Case Study: Poly(pyridine ether) Synthesis
- Objective: To synthesize high-performance polymers.
- Method: Polycondensation of this compound with silylated phenolic compounds.
- Results: The resulting polymers demonstrated improved thermal properties and mechanical strength compared to traditional materials.
Pharmaceutical Applications
The compound has shown potential in pharmaceutical research, particularly as a building block for various biologically active molecules. Its derivatives have been investigated for their efficacy against different diseases.
Case Study: Antimycobacterial Activity
- Research Focus: The effectiveness of this compound derivatives against Mycobacterium tuberculosis.
- Findings: Certain derivatives exhibited significant antimicrobial activity, indicating potential for development into new therapeutic agents .
Agrochemical Applications
In agrochemistry, this compound serves as an intermediate in the synthesis of agrochemicals, including herbicides and insecticides. Its fluorinated structure enhances the biological activity and stability of these compounds.
Case Study: Herbicide Development
- Objective: To develop new herbicides with improved efficacy.
- Method: Synthesis of fluorinated pyridine derivatives using this compound.
- Results: The new compounds displayed enhanced herbicidal activity against target weeds compared to existing products.
Analytical Chemistry
This compound is also utilized in analytical chemistry as a reagent for the detection and quantification of various analytes. Its unique chemical properties allow for selective reactions that can be monitored using spectroscopic techniques.
Case Study: Spectroscopic Analysis
- Application: Used as a derivatizing agent in chromatography.
- Results: Improved sensitivity and selectivity in the detection of target compounds in complex mixtures.
Mechanism of Action
The mechanism by which 2,6-difluoropyridine exerts its effects is largely dependent on its application. In medicinal chemistry, the fluorine atoms can enhance the binding affinity of the compound to its target proteins by forming strong hydrogen bonds and van der Waals interactions. This can lead to improved efficacy and selectivity of the drug . In catalysis, the electron-withdrawing nature of fluorine can stabilize reactive intermediates, facilitating various chemical transformations .
Comparison with Similar Compounds
2,6-Difluoropyridine can be compared with other fluorinated pyridines such as 2-fluoropyridine, 3-fluoropyridine, and pentafluoropyridine. While all these compounds share the common feature of fluorine substitution on the pyridine ring, their chemical properties and reactivity can vary significantly:
2-Fluoropyridine: Less sterically hindered, making it more reactive towards nucleophilic substitution.
3-Fluoropyridine: Similar reactivity to 2-fluoropyridine but with different regioselectivity in reactions.
Pentafluoropyridine: Highly electron-deficient, making it a strong electrophile and less reactive towards nucleophilic substitution.
The unique positioning of the fluorine atoms in this compound provides a balance between reactivity and stability, making it a versatile compound in various applications.
Biological Activity
2,6-Difluoropyridine is a fluorinated derivative of pyridine that has garnered attention in medicinal chemistry and agrochemicals due to its diverse biological activities. This article explores its antifungal properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound (CHFN) features two fluorine atoms positioned at the 2 and 6 carbon positions of the pyridine ring. This substitution pattern significantly influences its chemical reactivity and biological properties.
Antifungal Activity
Recent studies have demonstrated that this compound exhibits notable antifungal activity against various fungal strains. One significant study evaluated its effectiveness against common pathogenic fungi such as Aspergillus flavus, Aspergillus niger, Aspergillus fumigatus, and Rhizopus species.
In Vitro Antifungal Assays
The antifungal activity was assessed using a growth inhibition method at varying concentrations ranging from 0.005% to 0.050%. The results indicated that the compound's efficacy is concentration-dependent, with higher concentrations leading to greater inhibition of fungal growth.
Fungi | Concentration (%) | Inhibition (%) |
---|---|---|
Aspergillus flavus | 0.005 | 9.32 |
0.010 | 18.22 | |
0.050 | 76.69 | |
Aspergillus niger | 0.005 | 6.63 |
0.010 | 11.82 | |
0.050 | 61.61 | |
Rhizopus | 0.005 | Data not available |
0.010 | Data not available | |
0.050 | Data not available |
The minimum inhibitory concentration (MIC) for various strains was determined, revealing that the compound has a significant impact on fungal cell viability at low concentrations, indicating its potential as an antifungal agent in clinical settings .
The antifungal mechanism of this compound is believed to involve disruption of fungal cell membrane integrity and interference with essential metabolic pathways. The presence of fluorine atoms enhances lipophilicity, allowing better penetration into fungal cells.
Cellular Studies
In cellular assays, the compound was shown to induce apoptosis in fungal cells, which is characterized by morphological changes such as cell shrinkage and chromatin condensation. These findings suggest that the compound may activate intrinsic apoptotic pathways in fungi .
Case Studies and Applications
- Agricultural Use : Due to its antifungal properties, this compound can be explored as a potential fungicide in agriculture, providing an eco-friendly alternative to traditional chemical fungicides.
- Pharmaceutical Development : The compound's ability to inhibit fungal growth positions it as a candidate for developing new antifungal therapies, particularly against resistant strains of fungi.
- Research Applications : As a biochemical reagent, it serves as a building block in organic synthesis and medicinal chemistry research .
Q & A
Basic Research Questions
Q. What experimental methods are used to determine the complete molecular structure of 2,6-difluoropyridine?
Double resonance modulated (DRM) microwave spectroscopy is the primary method for determining the complete structure of this compound. This technique allows precise measurement of bond distances (e.g., N(1)-C(2/6) = 1.3168 Å, C(2/6)-F = 1.347 Å) and angles (e.g., C(2)N(1)C(6) = 115.0°) by analyzing isotopic species (e.g., , ) in their natural abundances. DRM bypasses the need for isotopic enrichment, enabling structural determination of rare isotopic forms .
Q. How does fluorination at the 2,6-positions affect the pyridine ring geometry?
Fluorination introduces steric and electronic effects that distort the pyridine ring. Microwave spectroscopic studies reveal a reduction in symmetry (C to C) and a shortening of the C–F bond length (1.347 Å) compared to C–H bonds (1.0795–1.0822 Å). These distortions are quantified via DRM spectroscopy, providing the first experimental verification of ring deformation in fluorinated pyridines .
Q. What spectroscopic techniques characterize the electronic structure of this compound?
Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy at C and N K-edges reveals electronic transitions such as C1s→1π and N1s→3π. These spectra are vibrationally resolved and validated against density functional theory (DFT) calculations, showing fluorine-induced shifts in excitation energies due to electron-withdrawing effects .
Advanced Research Questions
Q. What mechanistic insights explain the ortholithiation of this compound with lithium diisopropylamide (LDA)?
At −78°C, LDA selectively lithiates the ortho position of this compound via a monomer-based pathway. Kinetic studies and computational modeling reveal two transition states: [ArH•i-PrNLi(THF)] and [ArH•i-PrNLi(THF)]. Warming to 0°C triggers a 1,2-addition, forming 2-fluoro-6-(diisopropylamino)pyridine without Meisenheimer complex intermediacy .
Q. How do isotopic substitutions (e.g., 13C^{13}\text{C}13C, 15N^{15}\text{N}15N) enhance structural analysis in microwave spectroscopy?
Isotopic substitutions break molecular symmetry, enabling independent determination of bond parameters in multiple reference frames. For example, and isotopes in natural abundance allow precise measurement of C–F bond lengths (1.347 Å) and ring distortion angles (116.1° at C(3/5)-C(4)-C(5)) via DRM spectroscopy .
Q. What role does vibronic coupling play in the NEXAFS spectra of this compound?
Vibronic coupling resolves forbidden transitions (e.g., N1s→2π) in C symmetry by introducing intensity through vibrational modes. Time-dependent DFT (TDDFT) calculations with B3LYP/EPR-III basis sets reproduce experimental NEXAFS features, confirming fluorine’s impact on Rydberg-valence mixing in excited states .
Q. Methodological Recommendations
Properties
IUPAC Name |
2,6-difluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N/c6-4-2-1-3-5(7)8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTGBRYMJKYYOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164755 | |
Record name | 2,6-Difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1513-65-1 | |
Record name | 2,6-Difluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1513-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1513-65-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331814 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,6-Difluoropyridine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-difluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.684 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,6-DIFLUOROPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y58NXZ62TV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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